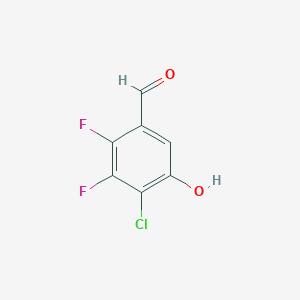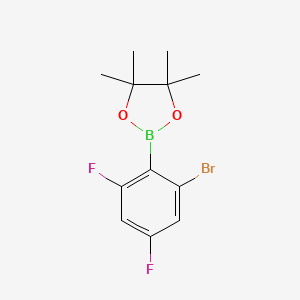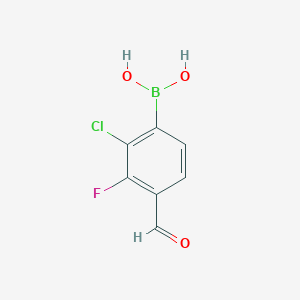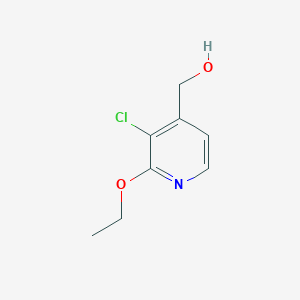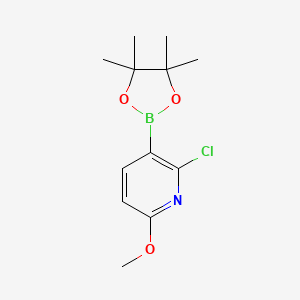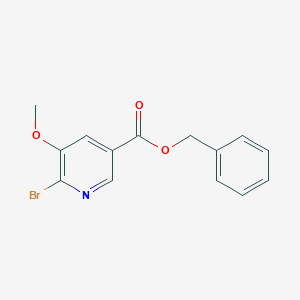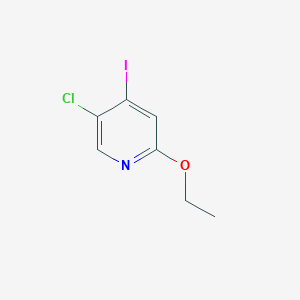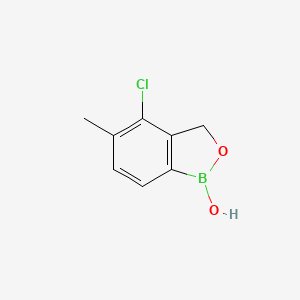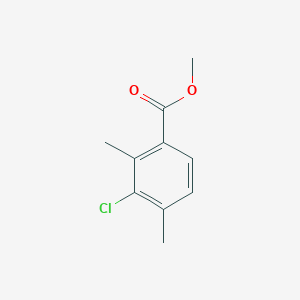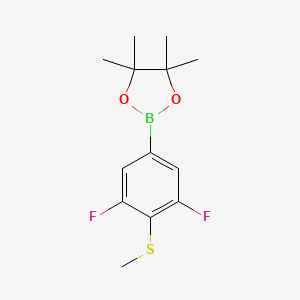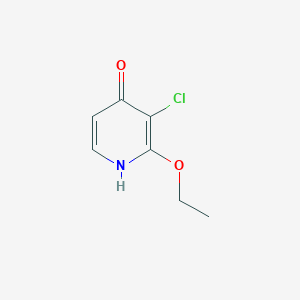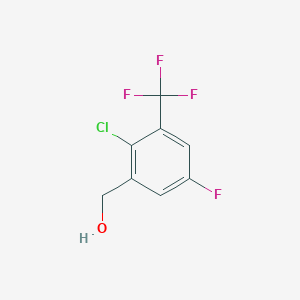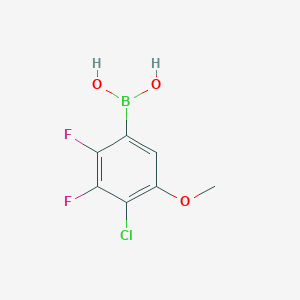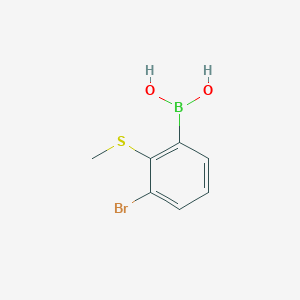
3-Bromo-2-(methylthio)phenylboronic acid
描述
3-Bromo-2-(methylthio)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
作用机制
Target of Action
The primary target of 3-Bromo-2-(methylthio)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This is a valuable transformation in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
生化分析
Biochemical Properties
3-Bromo-2-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Cellular Effects
For example, some boronic acids can inhibit enzymes, such as serine proteases, by forming reversible covalent bonds with the enzyme’s active site .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, such as palladium . This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them valuable tools in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)phenylboronic acid typically involves the borylation of 3-Bromo-2-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation of 3-Bromo-2-(methylthio)phenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of 3-Bromo-2-(methylthio)phenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom or modify the boronic acid group.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Dimethylformamide, toluene, or ethanol are frequently used solvents.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.
Sulfoxides and Sulfones: Products of oxidation reactions involving the methylthio group.
科学研究应用
Chemistry: 3-Bromo-2-(methylthio)phenylboronic acid is extensively used in organic synthesis for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. It serves as a key intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its derivatives have been investigated for their anticancer, antibacterial, and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices is noteworthy.
相似化合物的比较
3-Bromophenylboronic acid: Lacks the methylthio group, making it less versatile in certain synthetic applications.
2-(Methylthio)phenylboronic acid: Lacks the bromine atom, which affects its reactivity in cross-coupling reactions.
2,4,6-Trimethylphenylboronic acid: Contains multiple methyl groups, leading to different steric and electronic properties.
Uniqueness: 3-Bromo-2-(methylthio)phenylboronic acid is unique due to the presence of both a bromine atom and a methylthio group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
(3-bromo-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNQEDCECCQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243631 | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-98-0 | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


